(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15715318
InChI: InChI=1S/C18H14N2OS2/c1-2-21-15-7-5-13(6-8-15)17-12-23-18(20-17)14(11-19)10-16-4-3-9-22-16/h3-10,12H,2H2,1H3/b14-10+
SMILES:
Molecular Formula: C18H14N2OS2
Molecular Weight: 338.5 g/mol

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

CAS No.:

Cat. No.: VC15715318

Molecular Formula: C18H14N2OS2

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile -

Specification

Molecular Formula C18H14N2OS2
Molecular Weight 338.5 g/mol
IUPAC Name (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile
Standard InChI InChI=1S/C18H14N2OS2/c1-2-21-15-7-5-13(6-8-15)17-12-23-18(20-17)14(11-19)10-16-4-3-9-22-16/h3-10,12H,2H2,1H3/b14-10+
Standard InChI Key WHFJLLXBYMYMBZ-GXDHUFHOSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N
Canonical SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N

Introduction

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a heterocyclic compound with a thiazole and thiophene moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound's structure suggests a conjugated system with electron-donating and electron-withdrawing groups, which may influence its reactivity and biological interactions.

Structural Features

The compound consists of:

  • Thiazole Ring: Known for its role in bioactive molecules, the thiazole ring often contributes to antimicrobial and anticancer activities.

  • Thiophene Ring: A sulfur-containing aromatic ring that enhances the compound's electronic properties.

  • Acrylonitrile Group: A functional group that provides electrophilic characteristics, making the compound suitable for various chemical transformations.

  • Ethoxyphenyl Substituent: Enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis Pathways

The synthesis of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves:

  • Formation of the Thiazole Core:

    • Cyclization of a precursor containing sulfur and nitrogen functionalities.

    • Use of 4-ethoxyphenacyl bromide as a starting material.

  • Introduction of the Acrylonitrile Moiety:

    • Knoevenagel condensation between an aldehyde and malononitrile in the presence of a base.

  • Coupling with Thiophene Derivatives:

    • Thiophene is introduced via electrophilic substitution or cross-coupling reactions.

Biological Activities

Compounds with similar structures have demonstrated diverse biological activities:

  • Antimicrobial Activity:

    • Thiazole and thiophene derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

  • Anticancer Potential:

    • The conjugated system and electron-rich thiophene moiety may allow interactions with DNA or enzymes involved in cancer progression.

  • Antioxidant Properties:

    • The presence of electron-donating groups like ethoxy enhances radical scavenging activity.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy:

    • C≡N stretching around 2200–2250 cm⁻¹.

    • Aromatic C-H stretching near 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR (1^1H-NMR): Signals corresponding to aromatic protons and ethoxy group hydrogens.

    • Carbon NMR (13^13C-NMR): Peaks for nitrile carbon, aromatic carbons, and ethoxy carbons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

Research Findings

Studies on similar compounds have reported:

  • Density Functional Theory (DFT) Analysis:

    • HOMO-LUMO gap analysis indicates potential reactivity and stability.

  • Structure-Activity Relationship (SAR):

    • Modifications at the ethoxy or thiophene positions can enhance specific biological activities.

  • Pharmacokinetics:

    • Lipophilicity from the ethoxy group may improve drug-like properties such as absorption and distribution.

Applications

  • Medicinal Chemistry:

    • Potential lead compound for developing antimicrobial or anticancer drugs.

  • Material Science:

    • Conjugated systems like this are useful in organic electronics or photovoltaic applications.

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